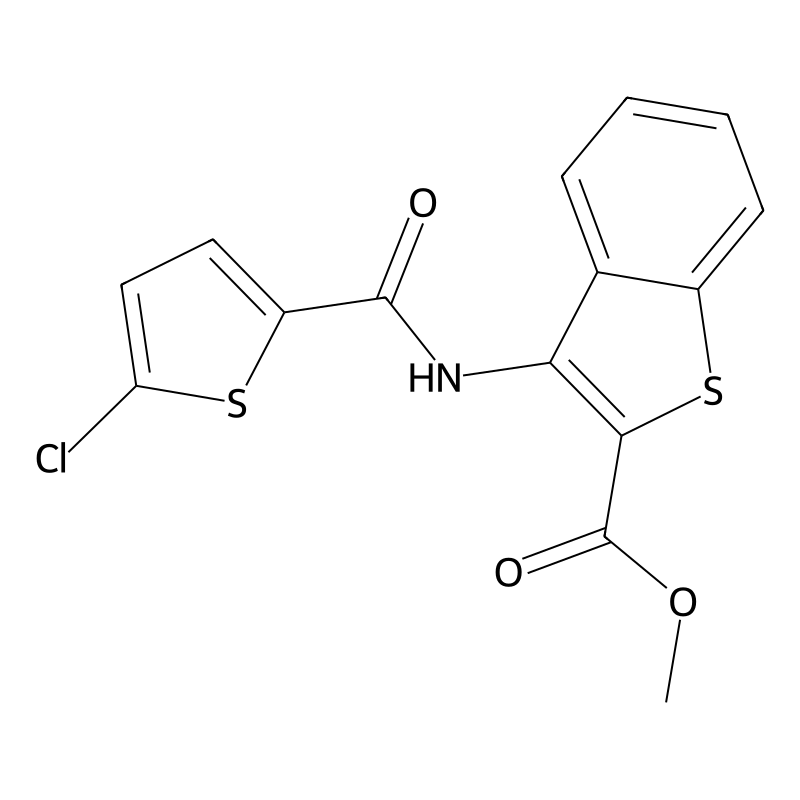methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core substituted with both a chlorothiophene and an amide functional group. The structure can be broken down into several key components:
- Benzothiophene moiety: This is a fused ring system that includes a benzene ring and a thiophene ring, contributing to the compound's aromatic properties and potential biological activity.
- Chlorothiophene group: The presence of the chlorine atom on the thiophene ring enhances the compound's reactivity and may influence its biological interactions.
- Amido group: This functional group is indicative of potential biological activity, particularly in medicinal chemistry, as amides often participate in hydrogen bonding, affecting solubility and interaction with biological targets.
The molecular formula for this compound is C₁₈H₁₄ClN₁O₂S₂, indicating a relatively complex structure that may exhibit unique chemical and biological properties.
- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as those mediated by copper catalysts, which are used to form carbon-carbon bonds. These reactions are essential in synthesizing complex organic molecules .
- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
- Substitution Reactions: The chlorine atom on the chlorothiophene group can be replaced by nucleophiles, potentially leading to the formation of new derivatives.
Compounds containing benzothiophene and thiophene moieties are known for their diverse biological activities. Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate may exhibit:
- Antimicrobial Properties: Similar compounds have been shown to possess antimicrobial activity, making them potential candidates for developing new antibiotics .
- Anticancer Activity: Some benzothiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for anticancer applications .
- Enzyme Inhibition: The structural features of this compound suggest it could interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
The synthesis of methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate can be achieved through several methods:
- Condensation Reactions: The formation of the amide bond could be accomplished by reacting methyl 3-thiophenecarboxylate with 5-chlorothiophenamine under acidic conditions.
- Coupling Reactions: Utilizing cross-coupling techniques involving organometallic reagents could facilitate the attachment of the chlorothiophene moiety to the benzothiophene core .
- Functional Group Transformations: Subsequent modifications can include halogenation or oxidation steps to introduce necessary functional groups.
Methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate has potential applications in various fields:
- Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
- Material Science: Its unique structural properties could be explored in creating novel materials with specific electronic or optical properties.
- Agricultural Chemistry: Compounds with antimicrobial properties may find applications in agricultural settings as fungicides or herbicides.
Interaction studies involving methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate would likely focus on its binding affinity to target proteins or enzymes. Techniques such as:
- Molecular Docking Studies: These can predict how well the compound fits into active sites of target proteins.
- In Vitro Assays: Testing the compound against various cell lines to assess its biological activity and mechanism of action.
Such studies would provide insights into its therapeutic potential and mechanisms of action.
Several compounds share structural similarities with methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Contains an amino group instead of an amido group | Higher solubility due to amino functionality |
| Methyl 3-chloro-thiophene-2-carboxylate | Lacks the benzothiophene structure | Simpler structure with different reactivity |
| Ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate | Contains cyano and ethyl groups | Potentially higher reactivity due to cyano group |
These compounds highlight the uniqueness of methyl 3-(5-chlorothiophene-2-amido)-1-benzothiophene-2-carboxylate through its specific combination of functional groups and structural complexity, which may contribute to distinct biological activities.








